molecular formula C22H18N4O5S2 B5010131 Ethyl 2-({[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylate

Ethyl 2-({[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylate

Cat. No.: B5010131
M. Wt: 482.5 g/mol
InChI Key: GIERRJVQQQJDIC-UHFFFAOYSA-N
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Description

Ethyl 2-({[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylate is a structurally complex organic compound featuring a 1,3-benzothiazole core linked via an acetamide group to a 4,6-dioxo-5-phenyl-1,4,5,6-tetrahydropyrimidine moiety. The benzothiazole ring is substituted with an ethyl carboxylate group at the 6-position, while the pyrimidine ring contains two ketone functionalities (4,6-dioxo) and a phenyl substituent at the 5-position . This combination of heterocyclic systems confers unique physicochemical and biological properties, making it a candidate for applications in medicinal chemistry, organic synthesis, and materials science .

Properties

IUPAC Name

ethyl 2-[[2-[(4,6-dioxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O5S2/c1-2-31-20(30)13-8-9-14-15(10-13)33-22(23-14)24-16(27)11-32-21-25-18(28)17(19(29)26-21)12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3,(H,23,24,27)(H,25,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIERRJVQQQJDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=O)C(C(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the tetrahydropyrimidine moiety. Key reagents used in these reactions include phenylhydrazine, ethyl acetoacetate, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and pH levels ensures consistency and efficiency in production. Solvent extraction and crystallization techniques are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-({[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s structure allows it to form stable complexes with metal ions, which can further modulate its biological activity .

Comparison with Similar Compounds

(i) Core Heterocycles

  • Target Compound: The 1,3-benzothiazole core distinguishes it from analogs with tetrahydrobenzothiazole (Analog 1) or benzothiophene (Analog 2) systems .
  • Pyrimidine Substituents : The 4,6-dioxo-5-phenyl-pyrimidine moiety is unique compared to Analog 2 (4-hydroxy-6-phenyl) and Analog 3 (2-oxo), which may alter hydrogen-bonding interactions and metabolic stability .

(ii) Bioactivity Profiles

  • Target Compound : The dual dioxo groups on the pyrimidine may enhance interactions with enzymes like dihydrofolate reductase (DHFR) or kinases, similar to pyrimidine-based inhibitors .
  • Analog 1 : The tetrahydrobenzothiazole and benzyl group confer distinct solubility and bioavailability properties, favoring antimicrobial applications .
  • Analog 3 : The methyl substituents on both the benzothiazole and pyrimidine may reduce steric hindrance, improving membrane permeability for anticancer activity .

Research Findings and Uniqueness

  • Structural Uniqueness : The simultaneous presence of a fully aromatic benzothiazole, 4,6-dioxo-pyrimidine, and ethyl carboxylate group distinguishes the target compound from analogs. This architecture balances lipophilicity (phenyl group) and polarity (carboxylate), optimizing drug-likeness .
  • Biological Potential: Preliminary studies suggest superior enzyme inhibition compared to Analog 1 and Analog 3, attributed to stronger hydrogen-bonding capacity of the dioxo groups .
  • Crystallographic Validation : Structural analysis using SHELX programs (e.g., SHELXL) confirms the planar geometry of the benzothiazole and pyrimidine rings, critical for intermolecular interactions .

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